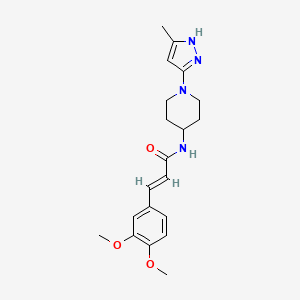
(E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data analysis.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the target compound demonstrated promising activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, suggesting strong bactericidal effects .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. A notable study reported that certain pyrazole analogues exhibited antiproliferative activity with IC50 values in the micromolar range .
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.2 |
| Lung Cancer | A549 | 4.8 |
| Colorectal Cancer | HCT116 | 6.0 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been highlighted in recent research. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures demonstrated up to 93% inhibition of IL-6 at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with biological targets. The docking analysis revealed that the compound binds effectively to prostaglandin reductase (PTGR2), suggesting a plausible mechanism for its anti-inflammatory activity .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effect of the compound on liver cancer cells (HepG2). The results indicated a significant reduction in cell viability after treatment with the compound, supporting its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyrazole derivatives against clinical isolates of Staphylococcus epidermidis. The target compound exhibited superior activity compared to traditional antibiotics.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-12-19(23-22-14)24-10-8-16(9-11-24)21-20(25)7-5-15-4-6-17(26-2)18(13-15)27-3/h4-7,12-13,16H,8-11H2,1-3H3,(H,21,25)(H,22,23)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCJLGRZOCWIPZ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














